Cyclo(tri(prolylglycyl)), also known as CPG2, is a cyclic compound that has been extensively studied in the field of biomedical research for its potential therapeutic applications. It is a small molecule and is classified as experimental . The chemical formula of Cyclo(tri(prolylglycyl)) is C21H30N6O6 .
Four cyclic peptides of the type cyclo (Pro-Gly)n were synthesized and characterized. The peptides are cyclo (L-Pro-Gly)2, cyclo (L-Pro-Gly)3, cyclo (L-Pro-Gly)4, and cyclo (D-Pro-Gly-L-Pro-Gly). Aspects of the cyclization reactions leading to these peptides are discussed, particularly with respect to the choice of sequence of linear precursor .
The crystal structure of cyclo (Pro-Gly)3 complex with LiSCN (C22H30N7O6SLi) has been solved by x-ray diffraction . The structure of cyclo-L-prolyl-glycyl has been determined by single-crystal X-ray analysis .
Conformational analysis is the study of kinetic and thermodynamic properties of molecules that are conformation dependent such as the existence of a preferred conformation, energies and populations of different conformational arrangements, and chemical consequences of it .
Cyclo(tri(prolylglycyl)) has a molecular weight of 462.5 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 .
Cyclo(tri(prolylglycyl)) can be synthesized through various chemical methods, including solid-phase synthesis and solution-phase cyclization techniques. It falls under the category of cyclic dipeptides, which are small peptides that form a ring structure. Such compounds are often derived from natural sources or synthesized in the laboratory for specific applications.
The synthesis of cyclo(tri(prolylglycyl)) typically involves two main steps: the formation of a linear precursor followed by cyclization.
The molecular formula for cyclo(tri(prolylglycyl)) can be denoted as . The compound features a cyclic arrangement of three prolylglycyl units, which contributes to its structural stability.
Cyclo(tri(prolylglycyl)) can undergo various chemical reactions typical for peptides:
These reactions are critical for understanding the stability and reactivity of cyclo(tri(prolylglycyl)) in biological systems.
The mechanism of action for cyclo(tri(prolylglycyl)) is not fully elucidated but is believed to involve interactions with specific receptors or enzymes in biological systems. The cyclic structure may enhance binding affinity due to its conformational constraints, which allow for better fit into active sites of target proteins.
Research suggests that cyclic peptides often exhibit improved stability against enzymatic degradation compared to their linear counterparts, making them attractive candidates for drug development .
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are often used to characterize these properties further .
Cyclo(tri(prolylglycyl)) has potential applications in several scientific fields:
X-ray crystallography reveals that cyclo(tri(prolylglycyl)) (cyclo-(L-Pro-Gly)₃) adopts an asymmetric backbone with five trans peptide bonds and one cis peptide bond at a Pro-Gly junction. This geometry creates a distorted hexagonal macrocycle with alternating prolyl and glycyl residues. The cis bond introduces a 120° kink in the peptide plane, disrupting overall symmetry and enabling specific ion-coordination geometries. Unit cell parameters (trigonal space group P3₂12) include a = 11.379(3) Å and c = 32.93(1) Å, with six molecules per unit cell [2] [3]. The carbonyl orientations are critical for metal coordination, with prolyl carbonyls pointing outward for cation interaction.
Table 1: Crystallographic Parameters of Cyclo(tri(prolylglycyl))
Parameter | Value | Significance |
---|---|---|
Space Group | P3₂12 | Trigonal symmetry |
Unit Cell (a) | 11.379(3) Å | Molecular packing dimension |
Unit Cell (c) | 32.93(1) Å | Stacking axis length |
Peptide Bonds | 5 trans, 1 cis | Asymmetric macrocycle conformation |
The cis peptide bond occurs exclusively at a Pro-Gly junction due to glycine’s minimal steric constraints, lowering the energy barrier for isomerization. Raman spectroscopy confirms this configuration through characteristic prolyl carbonyl stretches at 1,690–1,700 cm⁻¹ in ion-bound states [1]. The trans bonds exhibit standard ω angles (~180°), while the cis bond deviates to ~0°. This isomerization pattern is conserved across cyclic (Pro-Gly)ₙ peptides but is most pronounced in n=3 due to ring strain [2] [3].
In the crystalline state, cyclo-(Pro-Gly)₃ forms dimers via two intermolecular N-H⋯O hydrogen bonds between glycyl NH and prolyl C=O groups. These dimers are stabilized by crystallographic twofold symmetry. A water bridge further links carbonyl oxygens (O1 and O4), enhancing lattice stability [2] [3]. Dimerization reduces solvent exposure of hydrophobic prolyl rings and creates a pseudo-channel for ion permeation, as observed in lipid-mimetic environments [5].
NMR analyses reveal rapid equilibration between symmetric (C₃) and asymmetric (C₁) conformers in solution. Chemical shifts of glycyl α-protons (δ 3.8–4.2 ppm) and prolyl δ-protons (δ 3.2–3.6 ppm) indicate conformational exchange on the μs-ms timescale [1] [3]. Ion binding (Na⁺/K⁺) slows this exchange, evidenced by peak sharpening, as the macrocycle locks into a rigid C₃-symmetric structure with all prolyl carbonyls oriented toward the ion [6].
Variable-temperature ¹H-NMR shows coalescence of prolyl ring signals at 40°C, indicating interconversion between envelope and half-chair conformers. Activation energy (Eₐ ≈ 60 kJ/mol) for this process is lower than in linear peptides due to reduced steric hindrance [1]. At 5°C, distinct rotamers are resolved, confirming glycyl flexibility governs ring puckering dynamics.
Table 2: NMR Spectral Signatures of Cyclo(tri(prolylglycyl)) Dynamics
Condition | Glycyl α-H Shift (ppm) | Prolyl δ-H Shift (ppm) | Conformational State |
---|---|---|---|
Free (25°C) | 3.8–4.2 (broad) | 3.2–3.6 (broad) | C₃ ⇄ C₁ exchange |
K⁺-Bound (25°C) | 4.0 (sharp) | 3.4 (sharp) | Locked C₃ symmetry |
Free (5°C) | 4.1, 3.9 (doublet) | 3.3, 3.5 (doublet) | Frozen rotamers |
Cyclo-(Pro-Gly)₃ exhibits distinct ion selectivity (Na⁺/K⁺) compared to cyclo-(Pro-Gly)₄, which favors Ca²⁺ due to a larger cavity (4.2 Å vs. 3.8 Å). Raman spectra confirm divergent carbonyl responses: glycyl C=O shifts +15 cm⁻¹ with K⁺ in (Pro-Gly)₃ but remains unchanged with Na⁺. In contrast, (Pro-Gly)₄ shows asymmetric Ca²⁺ coordination with downshifted glycyl stretches (1,619 cm⁻¹) [1] [5]. Cyclo-(Pro-Gly)₂ is too small for ion binding and adopts a flat β-sheet-like structure stabilized by intramolecular H-bonds [5].
In crystals, cyclo-(Pro-Gly)₃ forms water-bridged dimers, whereas lipid environments induce hexameric stacks. X-ray structures of Li⁺ complexes reveal two conformers: one with alternating carbonyl orientations (C₁ symmetry) and another with all carbonyls aligned (C₃ symmetry) [4] [5]. These stacks create a transmembrane channel (diameter: 6 Å) that transports ions via "conformational flipping" – a coordinated rearrangement of carbonyl orientations between subunits. Solid-state assembly relies on H-bonding, while solvated stacks are stabilized by cation-π interactions between prolyl rings and ions [4] [5].
Table 3: Structural Comparison of Cyclic (Pro-Gly)ₙ Peptides
Feature | Cyclo-(Pro-Gly)₂ | Cyclo-(Pro-Gly)₃ | Cyclo-(Pro-Gly)₄ |
---|---|---|---|
Cavity Size | ~2 Å (no ion binding) | 3.8 Å (Na⁺/K⁺ selective) | 4.2 Å (Ca²⁺ selective) |
Glycyl C=O Shift (K⁺) | N/A | +15 cm⁻¹ | No shift |
Dominant Symmetry | C₂ (planar) | C₁ (asymmetric) / C₃ (ion-bound) | C₄ (symmetric) |
Supramolecular Motif | Monomeric sheets | Hexameric channels | Dimeric pairs |
Compound Names Mentioned:
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